molecular formula C11H7N3O2S B11699016 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one

3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one

Cat. No.: B11699016
M. Wt: 245.26 g/mol
InChI Key: PEVMZPPUCLFWJM-UHFFFAOYSA-N
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Description

3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one is a complex organic compound that features both thiazole and indolinone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one typically involves multi-step organic reactions. One possible route could involve the condensation of an indolinone derivative with a thiazole precursor under specific conditions such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazole or indolinone rings.

    Reduction: Reduction reactions could modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with thiazole and indolinone structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Indolinone derivatives: Often investigated for their potential as kinase inhibitors.

Uniqueness

What sets 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one apart is its unique combination of thiazole and indolinone structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)indol-2-one

InChI

InChI=1S/C11H7N3O2S/c12-11-14-10(16)8(17-11)7-5-3-1-2-4-6(5)13-9(7)15/h1-4,16H,(H2,12,14)

InChI Key

PEVMZPPUCLFWJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)N)O

Origin of Product

United States

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